molecular formula C14H22O3 B14542643 5-(Octyloxy)benzene-1,3-diol CAS No. 62191-52-0

5-(Octyloxy)benzene-1,3-diol

Cat. No.: B14542643
CAS No.: 62191-52-0
M. Wt: 238.32 g/mol
InChI Key: HIMILMRVFQZUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Octyloxy)benzene-1,3-diol typically involves the alkylation of resorcinol. One common method is the Williamson ether synthesis, where resorcinol reacts with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Resorcinol+1-BromooctaneK2CO3,DMFThis compound\text{Resorcinol} + \text{1-Bromooctane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} Resorcinol+1-BromooctaneK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Octyloxy)benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.

    Substitution: The octyloxy group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or halides.

Major Products Formed

    Oxidation: Formation of benzoquinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of various substituted benzenediols.

Scientific Research Applications

5-(Octyloxy)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with antioxidant or antimicrobial properties.

    Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(Octyloxy)benzene-1,3-diol is primarily related to its ability to donate hydrogen atoms from its hydroxyl groups, making it an effective antioxidant. The compound can neutralize free radicals by donating hydrogen atoms, thereby preventing oxidative damage to cells and tissues. The octyloxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

    Catechol (benzene-1,2-diol): Another dihydroxybenzene isomer with hydroxyl groups at the 1 and 2 positions.

    Hydroquinone (benzene-1,4-diol): A dihydroxybenzene isomer with hydroxyl groups at the 1 and 4 positions.

    Resorcinol (benzene-1,3-diol): The parent compound of 5-(Octyloxy)benzene-1,3-diol.

Uniqueness

This compound is unique due to the presence of the octyloxy group, which imparts distinct chemical and physical properties compared to its isomers

Properties

CAS No.

62191-52-0

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

5-octoxybenzene-1,3-diol

InChI

InChI=1S/C14H22O3/c1-2-3-4-5-6-7-8-17-14-10-12(15)9-13(16)11-14/h9-11,15-16H,2-8H2,1H3

InChI Key

HIMILMRVFQZUMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=CC(=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.